

# Gas chromatography-mass spectrometry (GC-MS) method for Diundecyl phthalate

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## Compound of Interest

Compound Name: *Diundecyl phthalate*

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An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **Diundecyl Phthalate** (DUP).

## Introduction

**Diundecyl phthalate** (DUP) is a high molecular weight phthalate ester used as a plasticizer in various polymer applications to enhance flexibility and durability. Due to its widespread use and potential for migration from consumer products, robust analytical methods for its detection and quantification are essential. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of phthalates, offering high sensitivity and selectivity.<sup>[1]</sup> This document provides a detailed protocol for the determination of DUP in various matrices using GC-MS.

## Principle

The GC-MS method involves the separation of DUP from other components in a sample matrix using a gas chromatograph, followed by detection and quantification using a mass spectrometer. The sample extract is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. As DUP elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ), creating a unique mass spectrum that allows for unambiguous

identification and quantification. For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is often employed, where only specific ions characteristic of DUP are monitored.

## Experimental Protocols

### Sample Preparation

The choice of sample preparation method depends on the sample matrix. All glassware should be thoroughly cleaned, and the use of plastic materials should be strictly avoided to prevent contamination.<sup>[1]</sup>

a) For Polymer Matrices (e.g., PVC, toys):<sup>[2][3]</sup>

- Weigh approximately 50 mg of the homogenized polymer sample into a glass vial.
- Add 5 mL of tetrahydrofuran (THF) to dissolve the sample. This can be aided by shaking, stirring, or sonication for at least 30 minutes.<sup>[2]</sup>
- Precipitate the polymer by adding 10 mL of a non-polar solvent like hexane or ethanol for every 5 mL of THF used.<sup>[2][3]</sup>
- Shake the mixture and allow the polymer to settle for at least 5 minutes.<sup>[2]</sup>
- Filter the supernatant or carefully transfer it to a clean vial.
- The extract can be further diluted with a suitable solvent like cyclohexane or hexane to fall within the calibration range.<sup>[2]</sup>
- An internal standard may be added before injection into the GC-MS system.

b) For Liquid Samples (e.g., beverages, e-liquids):<sup>[4][5]</sup>

- For aqueous samples, a solid-phase extraction (SPE) approach using a cartridge like Agilent Chem Elut can be used for cleanup and concentration.<sup>[4]</sup>
- Alternatively, for samples like e-liquids, weigh 1.0 g of the sample, add 10 mL of n-hexane, and perform ultrasonic extraction.<sup>[5]</sup>
- Centrifuge the mixture and collect the supernatant (n-hexane layer) for analysis.<sup>[5]</sup>

## GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of DUP. These may need to be optimized depending on the specific instrument and column used.

Parameter	Condition
Gas Chromatograph (GC)	
Instrument	Agilent 8890 GC System or equivalent[6]
Column	Agilent J&W HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][6]
Carrier Gas	Helium or Hydrogen, constant flow mode at ~1.0 mL/min[6][7]
Inlet	Split/Splitless or Multimode Inlet (MMI)[7]
Inlet Temperature	280 °C[7]
Injection Volume	1 µL[2]
Injection Mode	Pulsed Splitless[7]
Oven Program	Initial temp 60°C, hold for 1 min, ramp at 15°C/min to 320°C, hold for 5 min. (Total run time can be around 30 minutes)[6]
Mass Spectrometer (MS)	
Instrument	Agilent 5977 Series GC/MSD or equivalent[6]
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230 - 300 °C[7]
Quadrupole Temperature	150 °C[6][7]
Transfer Line Temperature	280 - 300 °C[6][7]
Acquisition Mode	Full Scan (m/z 50-550) for initial identification and synchronous SIM/Scan for quantification[2][6][8]
Selected Ions for DUP	Quantifier and qualifier ions should be selected based on the mass spectrum of a DUP standard. The base peak is often m/z 149, which is common for many phthalates.[1] Other

characteristic ions should be used for confirmation.

## Data Presentation

A multi-level calibration curve should be prepared using DUP standards in a relevant solvent (e.g., hexane or cyclohexane) over the expected concentration range of the samples. The quantitative performance of the method should be evaluated based on the following parameters.

Parameter	Typical Value	Reference
Calibration Range	0.05 - 10 µg/mL	[5][8]
Linearity (R <sup>2</sup> )	> 0.995	[5]
Limit of Detection (LOD)	< 0.01 mg/L (10 ppb)	[8]
Limit of Quantification (LOQ)	< 0.05 mg/L (50 ppb)	[4]
Repeatability (RSD%)	< 10%	[5]

## Visualization



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Caption: Workflow for the GC-MS analysis of **Diundecyl phthalate**.

## Results and Discussion

A successful analysis will yield a chromatogram with a distinct peak or set of peaks at the characteristic retention time for DUP. It is important to note that DUP may break down in the hot

GC inlet, leading to the appearance of multiple peaks corresponding to the parent compound and its degradation products.[6] For accurate quantification, it is crucial to integrate all related peaks.[6]

The mass spectrum of DUP obtained in full scan mode should be compared to a reference library (e.g., NIST) for confirmation. The most abundant ion is typically at  $m/z$  149, corresponding to the protonated phthalic anhydride fragment, which is common to most phthalates.[1] Therefore, the use of other, more specific fragment ions as qualifiers in SIM mode is essential for unambiguous identification, especially in complex matrices.

## Conclusion

The described GC-MS method provides a robust and sensitive protocol for the identification and quantification of **Diundecyl phthalate** in a variety of sample types. Proper sample preparation is critical to minimize matrix interference and avoid contamination. The use of synchronous SIM/Scan mode allows for both confident identification and low-level quantification, making this method suitable for regulatory compliance testing and research applications.

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